REACTION_SMILES
|
[CH3:33][C:34]#[N:35].[Cl:4][c:5]1[cH:6][cH:7][c:8]([CH:11]([C:12](=[O:13])[O:14][CH:15]([c:16]2[cH:17][c:18]([O:22][c:23]3[cH:24][cH:25][cH:26][cH:27][cH:28]3)[cH:19][cH:20][cH:21]2)[Cl:29])[CH:30]([CH3:31])[CH3:32])[cH:9][cH:10]1.[K:1][C:2]#[N:3]>>[C:2](#[N:3])[CH:15]([O:14][C:12]([CH:11]([c:8]1[cH:7][cH:6][c:5]([Cl:4])[cH:10][cH:9]1)[CH:30]([CH3:31])[CH3:32])=[O:13])[c:16]1[cH:17][c:18]([O:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:19][cH:20][cH:21]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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CC(C)C(C(=O)OC(Cl)c1cccc(Oc2ccccc2)c1)c1ccc(Cl)cc1
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Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(C(=O)OC(Cl)c1cccc(Oc2ccccc2)c1)c1ccc(Cl)cc1
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Name
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|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N#C[K]
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Name
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|
Type
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product
|
Smiles
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CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1ccc(Cl)cc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:33][C:34]#[N:35].[Cl:4][c:5]1[cH:6][cH:7][c:8]([CH:11]([C:12](=[O:13])[O:14][CH:15]([c:16]2[cH:17][c:18]([O:22][c:23]3[cH:24][cH:25][cH:26][cH:27][cH:28]3)[cH:19][cH:20][cH:21]2)[Cl:29])[CH:30]([CH3:31])[CH3:32])[cH:9][cH:10]1.[K:1][C:2]#[N:3]>>[C:2](#[N:3])[CH:15]([O:14][C:12]([CH:11]([c:8]1[cH:7][cH:6][c:5]([Cl:4])[cH:10][cH:9]1)[CH:30]([CH3:31])[CH3:32])=[O:13])[c:16]1[cH:17][c:18]([O:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:19][cH:20][cH:21]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
CC(C)C(C(=O)OC(Cl)c1cccc(Oc2ccccc2)c1)c1ccc(Cl)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(C(=O)OC(Cl)c1cccc(Oc2ccccc2)c1)c1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[K]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1ccc(Cl)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |